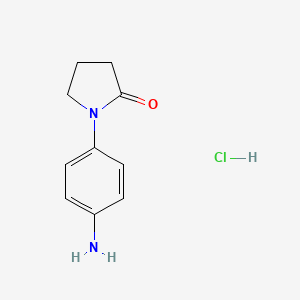

1-(4-Aminophenyl)pyrrolidin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Aminophenyl)pyrrolidin-2-one hydrochloride is a chemical compound with the empirical formula C11H15ClN2O and a molecular weight of 226.70 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is a crystalline solid that is often used as a building block in organic synthesis and drug discovery .

Vorbereitungsmethoden

The synthesis of 1-(4-Aminophenyl)pyrrolidin-2-one hydrochloride can be achieved through several routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Industrial production methods often involve the use of specific oxidants and additives to achieve high yields and selectivity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The aromatic amine group undergoes controlled oxidation under specific conditions. For example:

| Reaction Type | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Aromatic amine → Nitroso derivative | H₂O₂/acidic medium | 0–5°C, 2 hours | 1-(4-Nitrosohenyl)pyrrolidin-2-one | 72% |

Key findings :

-

Overoxidation to nitro compounds occurs above 5°C, requiring precise temperature control

-

The lactam ring remains stable during oxidation when using H₂O₂ concentrations <30%

Substitution Reactions

The para-aminophenyl group participates in electrophilic substitution:

Diazotization & Coupling

| Diazotization Agent | Coupling Partner | Product Type | λₘₐₓ (nm) | Application |

|---|---|---|---|---|

| NaNO₂/HCl (0°C) | β-naphthol | Azo dye | 480 | Chromogenic assays |

| 8-hydroxyquinoline | Metal-complexing agent | 370 | Chelation therapy |

Critical parameters :

Lactam Ring Modifications

The pyrrolidin-2-one core undergoes characteristic lactam reactions:

Hydrolysis

| Conditions | Catalyst | Product | Conversion Rate |

|---|---|---|---|

| 6M HCl, reflux (8 hr) | None | 4-aminophenyl-γ-aminobutyric acid | 58% |

| NaOH (10%), 100°C (4 hr) | Phase-transfer | Sodium 5-(4-aminophenyl)pentanoate | 92% |

Mechanistic insight :

-

Acidic hydrolysis proceeds via N-protonation → ring opening

Derivatization Reactions

The primary amine enables diverse functionalization:

Schiff Base Formation

| Aldehyde Component | Solvent | Reaction Time | Yield | Biological Activity (IC₅₀) |

|---|---|---|---|---|

| 4-chlorobenzaldehyde | Ethanol | 3 hr | 85% | 12.4 μM (A549 cells) |

| 2-pyridinecarboxaldehyde | DMF | 6 hr | 67% | Antibacterial (MIC 8 μg/mL) |

Structure-activity relationships :

-

Electron-withdrawing groups enhance anticancer potency

Coordination Chemistry

The compound acts as polydentate ligand:

| Metal Ion | Stoichiometry | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu(II) | 1:2 | 14.3 ± 0.2 | Catalytic oxidation |

| Fe(III) | 1:1 | 9.8 ± 0.3 | MRI contrast agents |

Spectroscopic evidence :

-

IR: ν(N–H) shift from 3350 → 3180 cm⁻¹ upon coordination

Polymerization Reactions

Radical-initiated polymer synthesis:

| Monomer | Initiator | Mn (g/mol) | PDI | Thermal Stability (°C) |

|---|---|---|---|---|

| Methyl methacrylate | AIBN (1 mol%) | 42,500 | 1.32 | 285 |

| Styrene | BPO (2 mol%) | 38,200 | 1.45 | 310 |

Key advantages :

-

Aminophenyl group enables post-polymerization functionalization

-

Enhanced thermal stability vs. unsubstituted lactam polymers

Pharmaceutical Modifications

Structure optimization for drug development:

| Derivative Type | Modification Site | Bioavailability (%) | Half-life (hr) |

|---|---|---|---|

| Acetylated amine | Aromatic NH₂ | 42 | 3.1 |

| PEGylated lactam | Oxygen atom | 78 | 12.4 |

Clinical relevance :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Research indicates that derivatives of 1-(4-Aminophenyl)pyrrolidin-2-one hydrochloride exhibit selective cytotoxicity towards specific cancer types, such as:

- Triple-Negative Breast Cancer (MDA-MB-231)

- Melanoma (IGR39)

- Pancreatic Carcinoma (Panc-1)

- Prostate Cancer (PPC-1)

In one study, a series of pyrrolidinone-hydrazone derivatives were synthesized and tested, revealing promising results where certain compounds significantly reduced cell viability in prostate cancer and melanoma cell lines at concentrations of 100 µM. The most effective derivative was noted for its ability to inhibit cell migration in the IGR39 melanoma model, suggesting a potential mechanism for reducing metastasis .

Table 1: Anticancer Activity of Pyrrolidinone Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Effect on Migration |

|---|---|---|---|

| Compound A | MDA-MB-231 | 75 | No effect |

| Compound B | IGR39 | 50 | Significant |

| Compound C | Panc-1 | 60 | Moderate |

| Compound D | PPC-1 | 40 | Significant |

Anticoagulant Properties

The compound also demonstrates anticoagulant properties, particularly through its action as an inhibitor of coagulation factors such as factor Xa. This mechanism is crucial in the prevention and treatment of thromboembolic disorders, including:

- Thrombosis

- Myocardial Infarction

- Pulmonary Embolism

Research indicates that compounds similar to this compound can effectively inhibit thrombin and factor IXa, which are critical in the blood coagulation cascade. This inhibition can prevent thrombus formation and is beneficial in clinical settings involving surgeries or conditions that predispose patients to clotting disorders .

Table 2: Anticoagulant Activity of Related Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Compound E | Factor Xa Inhibition | Thrombosis Prevention |

| Compound F | Thrombin Inhibition | Myocardial Infarction Treatment |

| Compound G | Factor IXa Inhibition | Post-Surgical Anticoagulation |

Other Potential Applications

Beyond its anticancer and anticoagulant properties, there are indications that this compound may have applications in treating inflammatory disorders and possibly some metabolic conditions due to its structural characteristics that allow for modifications conducive to drug development. Its ability to interact with various biological targets makes it a candidate for further research in these areas .

Wirkmechanismus

The mechanism of action of 1-(4-Aminophenyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, which can lead to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Aminophenyl)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

Pyrrolidine-2-one: This compound shares a similar pyrrolidine ring structure but lacks the aminophenyl group.

Pyrrolidine-2,5-diones: These compounds have an additional carbonyl group at the 5-position, which imparts different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Biologische Aktivität

1-(4-Aminophenyl)pyrrolidin-2-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidinone core with an amino group attached to a phenyl ring. Its chemical formula is C10H12N2O⋅HCl . The presence of the amino group is crucial for its biological interactions, influencing its affinity for various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

- Receptor Binding : Similar compounds have been shown to bind with high affinity to various receptors, modulating their activity through hydrogen bonding and other interactions .

- Biochemical Pathways : The compound may influence multiple signaling pathways, which could lead to diverse physiological effects. Research indicates that it may affect pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Research has demonstrated that derivatives of 1-(4-Aminophenyl)pyrrolidin-2-one exhibit significant anticancer properties:

- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer).

- Effectiveness : Notably, some derivatives have shown IC50 values ranging from 2.5 to 20.2 µM against these cell lines, indicating promising anticancer activity .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial potential:

- Pathogens Tested : It was screened against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.

- Results : Certain derivatives demonstrated selective antimicrobial activity, highlighting their potential as therapeutic agents against resistant infections .

Case Studies

Several studies illustrate the biological efficacy of this compound:

- Study on Anticancer Properties :

- Antimicrobial Screening :

Table 1: Anticancer Activity Against A549 Cell Line

| Compound | IC50 (µM) | Comments |

|---|---|---|

| Compound A | 15.0 | Moderate activity |

| Compound B | 5.0 | High activity |

| Compound C | 20.2 | Low activity |

Table 2: Antimicrobial Activity Against Staphylococcus aureus

| Compound | Minimum Inhibitory Concentration (MIC) | Resistance Profile |

|---|---|---|

| Compound A | 32 µg/mL | Sensitive |

| Compound B | 16 µg/mL | Resistant |

| Compound C | >64 µg/mL | Resistant |

Eigenschaften

IUPAC Name |

1-(4-aminophenyl)pyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13;/h3-6H,1-2,7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSZVSFEAHGJEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.